1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to use 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes:
Alkylation of Phenolic Hydroxyl Group: This step involves the alkylation of the phenolic hydroxyl group to form an intermediate compound.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide, which is a crucial intermediate for the next step.
Curtius Rearrangement: This rearrangement transforms the azide into an isocyanate, which can then be hydrolyzed to form the desired amine.
Hydrolysis and Salification: The final steps involve hydrolysis and salification to obtain the target compound with high purity.
Industrial Production Methods
For large-scale production, the synthetic route is optimized to minimize side reactions and simplify the isolation process. The choice of solvents and reaction conditions is crucial to achieve higher yields and purity. Industrial methods often involve the use of microwave irradiation to accelerate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: These compounds share structural similarities and are studied for their biological activities.
Dihydrobenzodioxine Derivatives: These compounds have similar core structures and are used as scaffolds for drug development.
Uniqueness
1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C26H20N2O7 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(4Z)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H20N2O7/c29-24(18-8-11-20-21(14-18)35-13-12-34-20)22-23(17-6-9-19(10-7-17)28(32)33)27(26(31)25(22)30)15-16-4-2-1-3-5-16/h1-11,14,23,29H,12-13,15H2/b24-22- |
InChI Key |
GHXAUXGAEMVYEV-GYHWCHFESA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])/O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
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